4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine
CAS No.: 338739-98-3
Cat. No.: VC3317983
Molecular Formula: C8H3ClF3N3
Molecular Weight: 233.58 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine - 338739-98-3](/images/structure/VC3317983.png)
Specification
CAS No. | 338739-98-3 |
---|---|
Molecular Formula | C8H3ClF3N3 |
Molecular Weight | 233.58 g/mol |
IUPAC Name | 4-chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C8H3ClF3N3/c9-5-4-2-1-3-13-6(4)15-7(14-5)8(10,11)12/h1-3H |
Standard InChI Key | NYCNVGUXVOGJSL-UHFFFAOYSA-N |
SMILES | C1=CC2=C(N=C1)N=C(N=C2Cl)C(F)(F)F |
Canonical SMILES | C1=CC2=C(N=C1)N=C(N=C2Cl)C(F)(F)F |
Introduction
Chemical Properties and Structure
Structural Characteristics
The fundamental structural scaffold of 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine consists of a fused heterocyclic system forming the pyrido[2,3-d]pyrimidine core. This bicyclic framework comprises a pyridine ring fused with a pyrimidine ring, creating a planar, aromatic structure with extended π-electron delocalization. The nomenclature designation "[2,3-d]" indicates the specific fusion pattern, where the pyrimidine ring is attached to the 2,3-positions of the pyridine ring. This particular fusion arrangement distinguishes it from other isomeric pyrido-pyrimidine systems and contributes to its unique chemical behavior and potential biological interactions. The compound features two distinctive functional group substitutions: a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position of the pyrido[2,3-d]pyrimidine scaffold.
Property | Value |
---|---|
CAS Number | 338739-98-3 |
Molecular Formula | C8H3ClF3N3 |
Molecular Weight | 233.58 g/mol |
IUPAC Name | 4-chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C8H3ClF3N3/c9-5-4-2-1-3-13-6(4)15-7(14-5)8(10,11)12/h1-3H |
Standard InChIKey | NYCNVGUXVOGJSL-UHFFFAOYSA-N |
SMILES | C1=CC2=C(N=C1)N=C(N=C2Cl)C(F)(F)F |
PubChem Compound ID | 71748608 |
Core Structure | Pyrido[2,3-d]pyrimidine |
Key Substituents | Chlorine (4-position), Trifluoromethyl (2-position) |
Synthesis
Synthetic Routes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume